molecular formula C16H18O2 B15468846 4-(6-Methoxynaphthalen-2-yl)pentan-2-one CAS No. 56600-70-5

4-(6-Methoxynaphthalen-2-yl)pentan-2-one

Cat. No.: B15468846
CAS No.: 56600-70-5
M. Wt: 242.31 g/mol
InChI Key: GWEUXEZTZJVUTQ-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-2-yl)pentan-2-one is a ketone derivative featuring a methoxynaphthalene moiety attached to a pentan-2-one backbone.

Properties

CAS No.

56600-70-5

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)pentan-2-one

InChI

InChI=1S/C16H18O2/c1-11(8-12(2)17)13-4-5-15-10-16(18-3)7-6-14(15)9-13/h4-7,9-11H,8H2,1-3H3

InChI Key

GWEUXEZTZJVUTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Methoxynaphthalene Moieties

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
  • Structure: Replaces the pentan-2-one chain with a morpholine-substituted propanone.
  • Its crystal structure was resolved using SHELX software .
(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
  • Structure: Contains a conjugated enone system (C=C-O) instead of a saturated pentanone.
  • Synthesis : Used as a precursor in cyclooligomerization reactions, yielding cyclopentyl derivatives (e.g., 1-(2-(6-methoxynaphthalen-2-yl)cyclopentyl)ethan-1-one) with 34–39% isolated yields .
  • Application : Demonstrates the reactivity of α,β-unsaturated ketones in forming cyclic structures, contrasting with the stability of saturated ketones like the target compound.
5-(6-Methoxynaphthalen-2-yl)-1-aryl-pentan-3-one Derivatives
  • Structure : Pentan-3-one backbone with aryl substitutions.
  • Activity : Evaluated as antidiabetic agents, highlighting the pharmacological versatility of methoxynaphthalene-ketone hybrids .
  • Comparison : The position of the ketone group (C3 vs. C2) and aryl substituents influence bioactivity and metabolic stability.

Pentan-2-one Derivatives with Aromatic Substituents

4-Methyl-1-phenyl-2-pentanone
  • Structure: Features a phenyl group and methyl branch on the pentanone chain.
  • Properties : Molecular weight 176.25 g/mol; used in fragrances (FEMA 2740). Its branched structure reduces volatility compared to linear analogs .
4-(4-Methylphenyl)pentan-2-one
  • Structure : Para-methylphenyl substituent on pentan-2-one.
  • Properties: Molecular weight 176.26 g/mol; known as "Curcumon," used in synthetic chemistry .
  • Key Difference : The electron-donating methyl group on the aromatic ring may alter reactivity in electrophilic substitutions compared to the methoxy group in the target compound.

Functional Group Variations in Pentan-2-one Scaffold

4-(Furan-2-ylmethylsulfanyl)pentan-2-one
  • Structure : Incorporates a furan-thioether group.
  • Properties : Boiling point 288.6°C, density 1.086 g/cm³; used in flavor/fragrance industries for its sulfur-aromatic profile .
  • Comparison : The furan and sulfur groups impart distinct olfactory characteristics, unlike the methoxynaphthalene’s planar aromatic system.
3-(3,4-Dimethoxyphenyl)pentan-2-one
  • Structure : Dimethoxyphenyl substituent on pentan-2-one.
  • Properties : Molecular weight 222.28 g/mol; serves as a pharmaceutical intermediate .
4-(Methylthio)-2-pentanone
  • Structure : Methylthio (-SMe) group at the C4 position.
  • Properties : Used in synthetic organic chemistry; WGK Germany hazard rating 3 .
  • Comparison : The thioether group introduces nucleophilic reactivity, contrasting with the inert methoxynaphthalene’s ether linkage.

Q & A

Q. Basic

  • FT-IR : Identify the ketone C=O stretch (~1710–1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Aromatic C-H bending (700–900 cm⁻¹) confirms naphthalene substitution .
  • ¹H/¹³C NMR : Key signals include the methyl ketone proton (δ ~2.1 ppm, singlet) and methoxy group (δ ~3.8 ppm). Aromatic protons split into distinct multiplet patterns (δ 6.8–8.2 ppm) .
  • Mass spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 255.1 and fragmentation patterns reflecting methoxynaphthalene loss .

How can researchers resolve contradictions in biological activity data observed across different experimental models for this compound?

Advanced
Discrepancies in activity (e.g., variable enzyme inhibition or cytotoxicity) may arise from:

  • Metabolic divergence : Species-specific cytochrome P450 metabolism alters bioactive intermediates . Use isotopic labeling (¹⁴C) and HPLC-MS to track metabolic fate in different models .
  • Experimental design : Standardize cell viability assays (e.g., MTT vs. ATP-based) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Data normalization : Apply multivariate analysis (e.g., PCA) to isolate compound-specific effects from batch variability .

What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone carbonyl is the primary target for nucleophilic attack (LUMO energy ~−1.8 eV) .
  • Molecular dynamics simulations : Model solvent effects (e.g., acetone vs. water) on reaction kinetics using software like Gaussian or ORCA .
  • Transition state analysis : Identify steric hindrance from the methoxynaphthalene group using QM/MM hybrid methods .

What methodological considerations are critical when employing single-crystal X-ray diffraction with SHELXL for structural elucidation of this compound?

Q. Advanced

  • Data quality : Ensure a data-to-parameter ratio >10:1 and Rint <0.05 to refine positional and thermal parameters accurately .
  • Hydrogen handling : Use riding models for H-atoms but refine methoxy and ketone groups with distance restraints (DFIX in SHELXL) .
  • Twinned crystals : For non-merohedral twinning, apply the TWIN/BASF commands in SHELXL and validate with the Flack parameter (<0.1 for enantiopure structures) .

How can researchers design experiments to investigate the metabolic fate of this compound in mammalian systems?

Q. Advanced

  • In vitro models : Use liver microsomes (human vs. murine) to identify phase I metabolites (oxidation at the pentanone chain) via LC-QTOF-MS .
  • Isotope tracing : Synthesize a deuterated analog (e.g., d₃ at the methyl ketone) to track hydroxylation and glucuronidation pathways .
  • Enzyme inhibition assays : Test CYP3A4/2D6 isoform-specific activity using fluorescent substrates (e.g., dibenzylfluorescein) .

What safety protocols should be implemented when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal .

What strategies can mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis of related naphthalenyl ketones?

Q. Advanced

  • Chiral auxiliaries : Employ Evans oxazolidinones to induce stereochemistry during acylation, followed by auxiliary removal .
  • Catalytic asymmetric catalysis : Use Jacobsen’s thiourea catalysts for kinetic resolution of racemic mixtures .
  • Chromatographic separation : Optimize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

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